molecular formula C21H16O6 B4393837 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-

7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-

Cat. No.: B4393837
M. Wt: 364.3 g/mol
InChI Key: RZMZNWGCYIZVAX-UHFFFAOYSA-N
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Description

The compound 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- (RN: 777857-58-6) is a furochromene derivative characterized by a fused furo-benzopyran core. Key structural features include:

  • A 3-(3-methoxyphenyl) substituent at position 3.
  • A 5-methyl group at position 5.
  • A 7-oxo (keto) group at position 7.
  • An acetic acid moiety at position 6.

Its molecular formula is inferred as C₂₁H₁₆O₆, based on structural analogs .

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-11-14-7-16-17(12-4-3-5-13(6-12)25-2)10-26-18(16)9-19(14)27-21(24)15(11)8-20(22)23/h3-7,9-10H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZNWGCYIZVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with structurally related furobenzopyran derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound: 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- C₂₁H₁₆O₆* 3-(3-methoxyphenyl), 5-methyl, 6-acetic acid, 7-oxo Not reported
7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- C₂₀H₁₄O₅ 3-phenyl, 5-methyl, 6-acetic acid, 7-oxo Not reported
3-[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid C₂₄H₂₀O₇ 3-(benzodioxepin), 5-methyl, 6-propanoic acid, 7-oxo Not reported
7H-Furo[3,2-g][1]benzopyran-7-one,4,9-dimethoxy C₁₄H₁₂O₅ 4,9-dimethoxy, 7-oxo Antibacterial (MIC: 10 µg/µl vs. E. coli)
Methoxsalen C₁₂H₈O₄ 9-methoxy, 7-oxo Treatment of psoriasis and vitiligo

*Inferred based on structural analysis.

Key Observations:

The acetic acid moiety at position 6 (vs. propanoic acid in ) may influence pharmacokinetics due to differences in chain length and acidity.

Biological Activity: 4,9-Dimethoxy derivatives exhibit notable antibacterial activity , suggesting methoxy groups at specific positions enhance bioactivity. Methoxsalen, a simpler analog with a single methoxy group, is clinically used for phototherapy, highlighting the therapeutic relevance of methoxy-substituted furobenzopyrans .

Biological Activity

7H-Furo[3,2-g]benzopyran-6-acetic acid, 3-(3-methoxyphenyl)-5-methyl-7-oxo-, is a complex organic compound belonging to the class of furanocoumarins. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7H-Furo[3,2-g]benzopyran-6-acetic acid is C17H16O4C_{17}H_{16}O_{4} with a molecular weight of approximately 284.31 g/mol. The compound features a fused benzopyran and furan ring system, characterized by the presence of a methoxyphenyl group and a methyl group at specific positions. These structural attributes are crucial for its biological reactivity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Similar compounds have shown potential in inhibiting tumor growth through mechanisms involving DNA interaction and apoptosis induction. Studies suggest that the compound may interfere with cellular signaling pathways related to cancer cell proliferation.
  • Antimicrobial Effects : The compound has been investigated for its ability to exhibit antimicrobial properties against various pathogens. It may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

The biological effects of 7H-Furo[3,2-g]benzopyran-6-acetic acid are thought to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes or receptors involved in critical biological pathways, thereby modulating their activity and leading to various therapeutic effects.
  • DNA Interaction : Its ability to interact with DNA may play a role in its anticancer properties, potentially causing DNA damage in cancer cells and triggering apoptosis.

Synthesis Methods

Multiple synthetic routes have been developed for producing 7H-Furo[3,2-g]benzopyran-6-acetic acid. Some notable methods include:

  • Condensation Reactions : Utilizing furan derivatives and aromatic aldehydes under acidic or basic conditions to form the furocoumarin framework.
  • Cyclization Techniques : Employing cyclization reactions involving coumarin derivatives and acetic acid to yield the target compound with high purity and yield .

Comparative Analysis with Related Compounds

The table below compares 7H-Furo[3,2-g]benzopyran-6-acetic acid with structurally similar furanocoumarins:

Compound NameMolecular FormulaKey Features
IsoimperatorinC15H14O4Known for anticancer activity
ImperatorinC16H16O4Exhibits similar biological activities
BergaptenC12H10O4Known for photoprotective effects
7-HydroxycoumarinC9H6O3Known for anticoagulant properties

The uniqueness of 7H-Furo[3,2-g]benzopyran-6-acetic acid lies in its specific combination of functional groups that confer unique biological activities not fully replicated in these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity Study : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The results indicated a significant reduction in cell viability at higher concentrations.
  • Antimicrobial Efficacy : Research showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .
  • Anti-inflammatory Mechanism Investigation : A recent study explored the anti-inflammatory properties of this compound in animal models, revealing a reduction in inflammatory markers following treatment with varying dosages.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for producing high-purity 7H-Furo[3,2-g][1]benzopyran-6-acetic acid derivatives?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:

  • Temperature : Maintain 40–60°C to minimize side reactions.
  • Solvent selection : Use anhydrous THF or DMF to stabilize intermediates.
  • Reaction time : Monitor via TLC or HPLC to terminate reactions at ~80% conversion to avoid degradation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >95% purity. Confirm purity via NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the furobenzopyran core (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Match exact mass to theoretical values (e.g., [M+H]+ calculated for C19H18O6: 342.1103) .
  • X-ray crystallography : Resolve substituent positions (e.g., 3-methoxyphenyl orientation) .

Q. What analytical methods are critical for monitoring reaction intermediates?

  • Methodological Answer :

  • HPLC-DAD : Track reaction progress using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
  • GC-MS : Identify volatile intermediates (e.g., methylated byproducts) with electron ionization (EI) at 70 eV .

Q. Are there natural sources or analogs of this compound?

  • Methodological Answer :

  • Plant extracts : GC-MS analysis of Skimmia laureola and Ammi visnaga reveals structurally related furobenzopyrans (e.g., 4-methoxy and 4,9-dimethoxy derivatives) .
  • Phytochemical screening : Use column chromatography and preparative TLC to isolate analogs from plant matrices .

Advanced Research Questions

Q. How can [3,3]-sigmatropic rearrangements be applied to synthesize complex furobenzopyran derivatives?

  • Methodological Answer :

  • Stepwise synthesis : Start with 2-(3-methylbenzofuran-2-yl)phenol. Use NaH/THF at 0°C to deprotonate, followed by alkylation with 3-methoxyphenylpropargyl bromide. Rearrangement yields the fused furobenzopyran core .
  • Mechanistic insight : DFT calculations predict transition-state energies for regioselective bond formation .

Q. What strategies address contradictions in reported biological activities (e.g., plant growth regulation vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-response studies : Test concentrations from 1 µM to 100 µM in Arabidopsis root elongation assays to differentiate growth stimulation (low dose) vs. inhibition (high dose) .
  • Structural analogs : Compare bioactivity of 3-methoxyphenyl vs. 4-methoxyphenyl derivatives to isolate pharmacophore contributions .

Q. How can computational modeling predict substituent effects on photochemical reactivity?

  • Methodological Answer :

  • TD-DFT calculations : Simulate UV absorption spectra (λmax ~310 nm for the parent compound) and assess substituent effects on singlet oxygen quantum yield .
  • Docking studies : Model interactions with DNA thymine bases to rationalize psoralen-like photoreactivity .

Q. What multi-step protocols enable the synthesis of sulfonamide or spirocyclic derivatives?

  • Methodological Answer :

  • Sulfonylation : React the 6-acetic acid moiety with 4-methoxyphenylsulfonyl chloride in pyridine at 50°C .
  • Spirocyclization : Use NaH/THF to induce cyclization between the furobenzopyran core and thiophene-dione intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-
Reactant of Route 2
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-

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